MT-4 Cell Line: An In-depth Technical Guide for Researchers
MT-4 Cell Line: An In-depth Technical Guide for Researchers
Core Characteristics, Research Applications, and Standardized Protocols
The MT-4 cell line is a cornerstone of retrovirology research, particularly in studies involving Human Immunodeficiency Virus (HIV) and Human T-cell Leukemia Virus type 1 (HTLV-1). This guide provides a comprehensive overview of the MT-4 cell line, including its origin, biological properties, and detailed protocols for its culture and application in key experimental assays.
Introduction to the MT-4 Cell Line
The MT-4 cell line is a human T-cell line that was established by the co-cultivation of cells from a 50-year-old male patient with adult T-cell leukemia (ATL) with umbilical cord leukocytes from a male infant.[1][2][3] A key characteristic of this cell line is its transformation by HTLV-1, leading to the constitutive expression of the HTLV-1 Tax protein.[1] This feature makes MT-4 cells highly susceptible to HIV-1 infection and replication, resulting in rapid and pronounced cytopathic effects.[2][3]
These cells grow in suspension, often forming clusters, and are characterized as lymphoblast-like.[4][5] Due to their viral status and applications, they require handling under Biosafety Level 2 (BSL-2) conditions.[3][6]
Quantitative Data Summary
For ease of reference, the key quantitative parameters of the MT-4 cell line are summarized in the table below.
| Parameter | Value | Reference |
| Doubling Time | Approximately 30 hours | [1] |
| Seeding Density | 2-3 x 10^5 cells/mL | [3] |
| Saturation Density | 9 x 10^5 cells/mL | [3] |
| Karyotype | 2n=46 (Male) | [3] |
Cell Culture Protocols
Adherence to standardized cell culture protocols is critical for maintaining the health, viability, and reproducibility of experiments using the MT-4 cell line.
Routine Culture and Maintenance
Culture Medium:
-
RPMI 1640
-
10% Fetal Bovine Serum (FBS)
-
2mM L-Glutamine
Incubation Conditions:
-
37°C
-
5% CO₂
-
Humidified incubator
Subculture Routine: MT-4 cells are grown in suspension. Cultures should be seeded at a density of 2-3 x 10^5 cells/mL.[3] When the cell density reaches approximately 9 x 10^5 cells/mL, the culture should be split.[3] This is typically every 2-3 days. To subculture, simply dilute the cell suspension to the initial seeding density with fresh, pre-warmed culture medium.
Cryopreservation
Cryopreservation Medium:
-
50% RPMI 1640
-
40% Fetal Bovine Serum (FBS)
-
10% DMSO
Procedure:
-
Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5-10 minutes to pellet the cells.
-
Resuspend the cell pellet in cold cryopreservation medium at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.
-
Aliquot the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C for 24 hours.
-
For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.
Thawing of Cryopreserved Cells
-
Rapidly thaw the vial of frozen cells in a 37°C water bath.
-
Transfer the thawed cell suspension to a sterile centrifuge tube containing at least 10 mL of pre-warmed complete culture medium.
-
Centrifuge at a low speed to pellet the cells and remove the cryopreservation medium.
-
Resuspend the cell pellet in fresh, pre-warmed complete culture medium and transfer to a culture flask.
-
Incubate under standard conditions.
Applications in Research
The unique characteristics of the MT-4 cell line make it an invaluable tool for a variety of research applications, primarily in the fields of virology and drug development.
HIV and HTLV-1 Research
MT-4 cells are highly permissive to HIV-1 infection, exhibiting rapid and extensive cytopathic effects, including the formation of large syncytia (multinucleated giant cells). This makes them an excellent model for:
-
Antiviral drug screening: The clear cytopathic effect allows for the straightforward assessment of the efficacy of antiviral compounds.
-
Viral infectivity and replication studies: The high susceptibility of MT-4 cells facilitates the study of the HIV-1 life cycle.
-
Syncytium formation assays: These assays are used to study the mechanisms of viral entry and cell-to-cell transmission.
HTLV-1 Transformation and T-cell Signaling
As an HTLV-1 transformed cell line, MT-4 cells provide a valuable in vitro model for studying the molecular mechanisms of T-cell transformation and the signaling pathways dysregulated by the HTLV-1 Tax protein. The Tax protein is a potent trans-activator of viral and cellular gene expression and is known to constitutively activate the NF-κB signaling pathway, a key regulator of cell proliferation, survival, and inflammation.
Key Experimental Protocols
MTT Assay for Cytotoxicity/Antiviral Activity
The MTT assay is a colorimetric assay used to assess cell viability. In the context of MT-4 cells and HIV, it is a common method for screening antiviral compounds.
Materials:
-
MT-4 cells
-
HIV-1 stock
-
Test compounds
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Add serial dilutions of the test compound to the wells. Include control wells with cells only (no virus, no compound) and cells with virus only (no compound).
-
Infect the cells with a pre-titered amount of HIV-1 that results in a significant cytopathic effect within 4-5 days.
-
Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Syncytium Formation Assay
This assay visualizes the cell-to-cell fusion induced by HIV-1 infection.
Materials:
-
MT-4 cells
-
HIV-1 infected cells (e.g., persistently infected H9 cells) or cell-free virus
-
24-well plates
-
Inverted microscope
Procedure:
-
Seed MT-4 cells in a 24-well plate.
-
Co-culture the MT-4 cells with HIV-1 infected cells or add cell-free virus.
-
Incubate for 24-48 hours.
-
Observe the formation of syncytia (large, multinucleated cells) under an inverted microscope.
-
The extent of syncytium formation can be quantified by counting the number of syncytia per field of view.
Cell Line Authentication
The use of misidentified or cross-contaminated cell lines is a significant problem in biomedical research. It is crucial to regularly authenticate the MT-4 cell line to ensure the validity of experimental results.
The Importance of Authentication
Several lots of cells distributed as MT-4 have been found to be contaminated or not authentic.[1] This underscores the necessity of obtaining this cell line from a reputable cell bank and performing regular authentication.
Short Tandem Repeat (STR) Profiling
STR profiling is the gold standard for authenticating human cell lines. This method involves the analysis of short, repetitive DNA sequences at specific loci in the genome. The resulting STR profile is a unique genetic fingerprint for a given cell line.
Sample Preparation for STR Profiling:
-
Harvest approximately 1-2 x 10^6 MT-4 cells.
-
Wash the cells with PBS.
-
The cell pellet can be sent to a commercial service for DNA extraction and STR analysis, or DNA can be extracted in-house using a commercially available kit.
The obtained STR profile should be compared to a reference profile from a reliable source, such as the cell bank from which the cells were purchased.
Flow Cytometry for Surface Marker Analysis
Flow cytometry can be used to analyze the expression of cell surface markers, such as CD4, the primary receptor for HIV-1.
Protocol for CD4 Staining:
-
Harvest approximately 1 x 10^6 MT-4 cells per sample.
-
Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).
-
Resuspend the cells in the buffer and add a fluorochrome-conjugated anti-CD4 antibody.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in buffer and analyze on a flow cytometer.
This technical guide provides a comprehensive resource for researchers working with the MT-4 cell line. By following these standardized protocols and understanding the core characteristics of these cells, researchers can ensure the reliability and reproducibility of their findings in the critical fields of HIV and HTLV-1 research.
References
- 1. Human Cell Line Authentication Through STR Profiling: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]
- 2. Authentication of Human and Mouse Cell Lines by Short Tandem Repeat (STR) DNA Genotype Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. The Use of Short Tandem Repeat Profiling To Characterize Human Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clgenetics.com [clgenetics.com]
